Benzyl 4-(carbamoyloxy)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(carbamoyloxy)-2-methylbenzoate is an organic compound with the molecular formula C16H15NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenylmethyl group, an aminocarbonyl group, and a methylbenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(carbamoyloxy)-2-methylbenzoate typically involves the reaction of 4-[(aminocarbonyl)oxy]-2-methylbenzoic acid with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(carbamoyloxy)-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl 4-(carbamoyloxy)-2-methylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(carbamoyloxy)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylmethyl group can participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(Phenoxycarbonyl)amino]benzoate
- Phenylmethyl 4-[(aminocarbonyl)oxy]benzoate
- Phenylmethyl 4-[(aminocarbonyl)oxy]-3-methylbenzoate
Uniqueness
Benzyl 4-(carbamoyloxy)-2-methylbenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
benzyl 4-carbamoyloxy-2-methylbenzoate |
InChI |
InChI=1S/C16H15NO4/c1-11-9-13(21-16(17)19)7-8-14(11)15(18)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19) |
InChI Key |
XBPKVLNHJNGICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.